molecular formula C29H26N2O7 B2727733 N-(3,4-dimethoxyphenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide CAS No. 902292-44-8

N-(3,4-dimethoxyphenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide

Cat. No.: B2727733
CAS No.: 902292-44-8
M. Wt: 514.534
InChI Key: WWDOMXJBXIDSKY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a complex heterocyclic compound featuring a [1,3]dioxolo[4,5-g]quinolin core substituted with a 4-ethylbenzoyl group at position 7 and an acetamide moiety linked to a 3,4-dimethoxyphenyl group. The 3,4-dimethoxyphenyl acetamide moiety may modulate electronic properties and solubility. Though direct pharmacological data for this compound are unavailable in the provided evidence, structurally related derivatives exhibit diverse biological activities, including anticancer, anticonvulsant, and antibacterial effects .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O7/c1-4-17-5-7-18(8-6-17)28(33)21-14-31(22-13-26-25(37-16-38-26)12-20(22)29(21)34)15-27(32)30-19-9-10-23(35-2)24(11-19)36-3/h5-14H,4,15-16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDOMXJBXIDSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving appropriate diol precursors.

    Functional Group Modifications: The methoxy groups can be introduced through methylation reactions, while the ethylbenzoyl group can be added via Friedel-Crafts acylation.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Basic Information

  • IUPAC Name : N-(3,4-dimethoxyphenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
  • Molecular Formula : C29H26N2O7
  • Molecular Weight : 514.5 g/mol

Structural Characteristics

The compound features a quinoline core with various substituents that enhance its biological activity. The presence of methoxy groups and an acetamide moiety contributes to its solubility and reactivity.

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent . Research indicates that compounds with similar structural frameworks exhibit inhibitory effects on cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of quinoline compounds showed significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Biochemical Research

This compound is also being explored for its role in enzyme inhibition . Specifically, it has been studied as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms.

Insights from Research

Research suggests that inhibiting PARP can enhance the effectiveness of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage induced by these drugs. This strategy is particularly relevant in the treatment of cancers with defective DNA repair pathways.

Materials Science

The unique structural properties of this compound make it suitable for applications in developing new materials with specific optical or electronic properties.

Potential Applications

  • Organic Light Emitting Diodes (OLEDs) : Compounds with similar structures have been evaluated for their efficiency in light-emitting applications due to their ability to form stable thin films.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethoxyphenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: May inhibit specific enzymes involved in biological processes.

    Receptor Binding: Potential to bind to specific receptors, modulating their activity.

    Signal Transduction Pathways: May influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound [1,3]dioxolo[4,5-g]quinolin 7-(4-ethylbenzoyl), 3,4-dimethoxyphenyl N/A (Inference: Anticancer) -
N-(3,5-dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b) Quinolin 6-methoxy, 3,5-dimethylphenyl Anticonvulsant
2-{6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl}-N-(4-methoxyphenyl)acetamide [1,3]dioxolo[4,5-g]quinazolin 7-(phenyl-oxadiazole), 4-methoxyphenyl Not specified (Structural analog)
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) Quinazolin 2,4-dichlorophenylmethyl, dioxo-quinazolin Anticonvulsant

Key Observations:

The dioxolo ring in the target compound may enhance metabolic stability compared to non-fused quinolin derivatives .

Electronic Effects: Electron-withdrawing groups (e.g., dichlorophenyl in compound 1 ) may reduce electron density on the core, affecting binding to enzymes like γ-aminobutyric acid (GABA) receptors, whereas electron-donating methoxy groups (target compound and 9b ) could enhance resonance stabilization. In contrast, the phenyl-oxadiazole group in might confer selectivity for kinase or protease targets.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide (CAS Number: 902292-44-8) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following attributes:

  • Molecular Formula : C29H26N2O7
  • Molecular Weight : 514.5 g/mol
  • Structural Features : The compound features a quinoline core linked to a dimethoxyphenyl group and an acetamide moiety. The presence of a dioxole ring enhances its chemical stability and biological activity.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation. Specifically, it may target thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and repair .

Antimicrobial Activity

The compound has shown promising results in preliminary antimicrobial assays:

  • In Vitro Studies : In laboratory settings, derivatives of similar structures have demonstrated effectiveness against various bacterial strains and fungi. This suggests potential applications in treating infections .

Anti-inflammatory Properties

This compound may also possess anti-inflammatory effects:

  • Cytokine Modulation : Studies indicate that related compounds can modulate the release of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of similar quinoline derivatives. The findings revealed that these compounds significantly inhibited the growth of several cancer cell lines through apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain structural modifications led to enhanced activity against resistant strains .

Summary Table of Biological Activities

Biological Activity Mechanism Reference
AnticancerInhibition of TS and DHFR
AntimicrobialDisruption of bacterial cell wall
Anti-inflammatoryCytokine modulation

Q & A

Q. What are the recommended synthetic pathways for preparing this compound, and what purification methods are effective?

The synthesis of structurally similar acetamide derivatives typically involves multi-step reactions, including coupling, cyclization, and functional group protection. For example:

  • Coupling Reactions : Use DMF as a solvent for nucleophilic substitution or amide bond formation, followed by heating (e.g., 80–100°C) to drive reactivity .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is standard. Recrystallization from ethanol/water mixtures may improve purity for crystalline intermediates .
  • Yield Optimization : Adjust stoichiometry of reagents (e.g., K₂CO₃ as a base) and reaction time (5–24 hours) based on TLC monitoring .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • ¹H/¹³C NMR : Assign protons and carbons in the 3,4-dimethoxyphenyl, quinolinone, and dioxolo moieties. For example, methoxy groups typically resonate at δ 3.7–3.9 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <2 ppm error .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Test in DMSO (common stock solvent), followed by dilution in PBS or ethanol. Similar compounds show >60 µg/mL solubility in DMSO .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture to prevent hydrolysis of the acetamide or dioxolo groups .

Q. How can researchers safely handle this compound in a laboratory setting?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential dust/aerosol formation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What computational tools are available for predicting physicochemical properties?

  • LogP/Hydrogen Bonding : Use ChemAxon or Schrödinger Suite to estimate lipophilicity (LogP) and polar surface area for bioavailability screening .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS or AMBER .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final coupling step?

  • Mechanistic Analysis : Use LC-MS to identify intermediates and byproducts. Adjust reaction conditions (e.g., switch from DMF to THF for milder base compatibility) .
  • Catalysis : Screen Pd-based catalysts for Buchwald-Hartwig couplings or employ microwave-assisted synthesis to reduce reaction time .
  • Protection/Deprotection : Introduce tert-butoxycarbonyl (Boc) groups for sensitive amines, followed by TFA cleavage .

Q. How should researchers resolve contradictions in NMR data for complex spin systems (e.g., overlapping peaks in the quinolinone ring)?

  • 2D NMR Techniques : Utilize COSY and HSQC to correlate adjacent protons and assign carbons in crowded regions (e.g., δ 6.5–8.5 ppm for aromatic protons) .
  • Variable Temperature NMR : Conduct experiments at 25°C and 50°C to separate overlapping signals via thermal shift differences .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how should controls be designed?

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductase targets) with IC₅₀ calculations. Include positive controls (e.g., known inhibitors) .
  • Cytotoxicity Screening : Test against HEK-293 or HepG2 cells using MTT assays. Normalize data to vehicle (DMSO ≤0.1%) and untreated controls .

Q. How can metabolic stability be assessed to prioritize derivatives for in vivo studies?

  • Liver Microsome Assays : Incubate the compound with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using luminescent substrates to assess drug-drug interaction risks .

Q. What strategies are recommended for validating target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Lyse cells after compound treatment, heat to denature unbound proteins, and quantify soluble target via Western blot .
  • Click Chemistry Probes : Synthesize an alkyne-tagged derivative for pull-down assays and target identification via mass spectrometry .

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